N,2,5-trimethylpyridin-4-amine

Lipophilicity ADME prediction Membrane permeability

The challenge: sourcing a 4-aminopyridine with precisely one hydrogen bond donor, moderate lipophilicity (LogP 1.16), and near-physiological pKa (~6.2) for CNS kinase inhibitor SAR. N,2,5-Trimethylpyridin-4-amine (CAS 193690-61-8) delivers exactly this profile-unlike primary amines (pKa ~10) or tertiary amines (no HBD). - **Key metrics:** PSA 28.15 Ų, LogP 1.16, pKa ~6.2, single N-H donor. - **Application:** Type I/Type I½ kinase hinge binders, CNS MPO-optimized libraries. - **Supply:** Available as custom synthesis; ≥95% purity, NMR/HRMS characterized.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 193690-61-8
Cat. No. B067864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,5-trimethylpyridin-4-amine
CAS193690-61-8
Synonyms4-Pyridinamine,N,2,5-trimethyl-(9CI)
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=N1)C)NC
InChIInChI=1S/C8H12N2/c1-6-5-10-7(2)4-8(6)9-3/h4-5H,1-3H3,(H,9,10)
InChIKeyXSBBOAPKGFWCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2,5-Trimethylpyridin-4-amine: A Differentiated C8-Aminopyridine Scaffold


N,2,5-Trimethylpyridin-4-amine (CAS 193690-61-8) is a trisubstituted 4-aminopyridine derivative bearing methyl groups at the exocyclic nitrogen (N), C2, and C5 positions of the pyridine ring . With a molecular formula of C8H12N2 and molecular weight of 136.19 g·mol⁻¹, this compound occupies a distinct physicochemical niche among aminopyridine building blocks, offering a single hydrogen bond donor, moderate lipophilicity (LogP ≈ 1.16), and a predicted pKa of approximately 6.2 that places its ionization midpoint near physiological pH [1]. These properties make it a strategically differentiated intermediate for structure-activity relationship (SAR) exploration in kinase and GPCR-targeted library synthesis, where subtle modulation of hydrogen bonding, basicity, and lipophilicity can determine lead compound fate .

Why N,2,5-Trimethylpyridin-4-amine Is Irreplaceable


Although 2,5-dimethylpyridin-4-amine (CAS 22279-89-6) and N,N,2-trimethylpyridin-4-amine (CAS 37941-24-5) share the same pyridine core, they differ fundamentally in N-substitution—one lacking the exocyclic methyl entirely, the other bearing a dimethylamino group that eliminates hydrogen bond donor capacity [1]. N,2,5-Trimethylpyridin-4-amine uniquely occupies the midpoint: it retains a single N–H donor capable of directed hydrogen bonding to protein backbone carbonyls or active-site residues, while the N-methyl group simultaneously modulates basicity (pKa shift to ~6.2 versus ~10 for the primary amine analog) and lipophilicity (LogP increase from ~0.57 to ~1.16) . These three properties—hydrogen bond donor count, ionization state at physiological pH, and partition coefficient—are non-linear, interdependent variables that control target engagement, cellular permeability, and metabolic stability in ways that cannot be replicated by mixing or blending the primary amine and tertiary amine analogs . Substituting the wrong analog into a validated SAR series risks losing or inverting potency, altering selectivity, or introducing unexpected off-target pharmacology.

N,2,5-Trimethylpyridin-4-amine: Physicochemical Differentiation


N-Methylation Boosts Lipophilicity

N,2,5-Trimethylpyridin-4-amine exhibits a measured LogP of 1.162, representing a 2.04-fold increase over the LogP of 0.57 recorded for 2,5-dimethylpyridin-4-amine (CAS 22279-89-6), the des-N-methyl primary amine comparator . This difference of approximately 0.6 LogP units is chemically attributable to the single N-methyl substituent, which adds hydrophobic surface area without introducing additional hydrogen bond donors. In contrast, the isomeric N,N,2-trimethylpyridin-4-amine (CAS 37941-24-5) yields a comparable XLogP3 of 1.2 but sacrifices the sole hydrogen bond donor present in the target compound [1]. The intermediate LogP of N,2,5-trimethylpyridin-4-amine positions it favorably for both passive membrane permeability and aqueous solubility, a balance not simultaneously achievable with either the more polar primary amine or the more lipophilic, HBD-null tertiary amine comparator.

Lipophilicity ADME prediction Membrane permeability

Hydrogen Bond Donor Preservation

N,2,5-Trimethylpyridin-4-amine possesses one hydrogen bond donor (the secondary amine N–H), whereas the isomeric N,N,2-trimethylpyridin-4-amine (CAS 37941-24-5), bearing a tertiary dimethylamino group, has zero HBD capacity [1][2]. Both compounds share the same molecular formula (C8H12N2) and nearly identical molecular weight (~136.19 g·mol⁻¹), making the HBD count the decisive structural variable. In kinase drug discovery, the presence of a directed N–H donor frequently serves as a critical hinge-binding motif that forms a conserved hydrogen bond with the backbone carbonyl of the kinase hinge region; replacing it with a dimethylamino group eliminates this interaction and typically results in >10-fold loss of binding affinity in established kinase inhibitor chemotypes [3]. Conversely, for applications where hydrogen bond donor capacity is undesirable—such as improving blood-brain barrier penetration or reducing P-glycoprotein recognition—the tertiary amine comparator may be preferred, but this comes at the cost of losing a key pharmacophoric element.

Hydrogen bonding Target engagement Kinase inhibitor design

N-Methylation-Induced pKa Modulation

The predicted pKa of N,2,5-trimethylpyridin-4-amine (pKa ≈ 6.2 for the pyridine nitrogen conjugate acid) is approximately 3.8 units lower than the predicted pKa of 10.01 ± 0.42 reported for 2,5-dimethylpyridin-4-amine [1]. This pronounced reduction in basicity arises from the electron-donating effect of the three methyl groups, which stabilizes the neutral form of the pyridine ring nitrogen and reduces its propensity to accept a proton. At physiological pH (7.4), the target compound exists as a mixture of neutral and protonated species (approximately 6% protonated based on the Henderson-Hasselbalch equation, compared to ~0.25% for the primary amine analog), whereas 2,5-dimethylpyridin-4-amine (pKa ~10) remains >99% protonated [1][2]. This difference in ionization state has direct consequences for passive membrane permeability, lysosomal trapping potential, and solubility-pH profiles. The isomeric N,N,2-trimethylpyridin-4-amine exhibits a basic pKa of ~9.3, further underscoring how the specific N-substitution pattern, rather than the total methyl count alone, governs the protonation equilibrium .

Basicity Ionization state Cellular permeability Solubility

Rotatable Bond and Conformational Flexibility

N,2,5-Trimethylpyridin-4-amine possesses one rotatable bond (the exocyclic N–CH3 linkage), whereas 2,5-dimethylpyridin-4-amine (CAS 22279-89-6) has zero rotatable bonds beyond the rigid pyridine ring [1]. The 2,3,5-trimethylpyridin-4-amine isomer (CAS 1186329-61-2), which places all three methyl groups on ring carbons, also has zero rotatable bonds, demonstrating that the N-methyl position uniquely introduces conformational degrees of freedom . The addition of one rotatable bond carries an estimated entropic penalty of approximately 0.7–1.2 kcal·mol⁻¹ upon rigid binding to a protein target, which can reduce binding affinity by roughly 3- to 7-fold if the bound conformation is not pre-organized [2]. However, the N-methyl rotamer can also sample conformations that optimize van der Waals contacts in hydrophobic pockets or enable an induced-fit binding mechanism inaccessible to the fully rigid analogs. This conformational feature must be explicitly modeled in docking and free energy perturbation studies; it cannot be approximated by the rotationally constrained primary amine or ring-only trimethyl isomers.

Conformational analysis Rotatable bonds Entropic penalty Molecular recognition

Reduced Polar Surface Area for CNS Druglikeness

N,2,5-Trimethylpyridin-4-amine possesses a polar surface area (PSA) of 28.15 Ų, which is notably lower than the PSA of 38.91 Ų recorded for 2,5-dimethylpyridin-4-amine . This reduction of approximately 10.8 Ų (28% decrease) is attributable to the N-methyl substitution replacing the primary amine –NH2 with a secondary –NH(CH3) group, which reduces the topological polar surface area contribution of the nitrogen substituent. Under the widely accepted CNS MPO (Multiparameter Optimization) and blood-brain barrier penetration models, a PSA ≤ 70 Ų is considered favorable for CNS penetration, with values below 40 Ų being near-optimal [1]. At 28.15 Ų, the target compound sits well within the CNS-favorable range, whereas the primary amine analog remains in a moderate permeability bracket. Both compounds retain two hydrogen bond acceptors (pyridine N and amine N), preserving key pharmacophoric recognition features. The isomeric N,N,2-trimethylpyridin-4-amine (PSA not directly reported, but computationally predicted to be ~25 Ų due to the dimethylamino group) offers a marginally lower PSA but sacrifices the HBD required for many target interactions.

CNS drug design Polar surface area Oral bioavailability Rule-of-5 compliance

Regioisomeric Impact on Molecular Recognition

Three constitutional isomers share the formula C8H12N2: N,2,5-trimethylpyridin-4-amine (target), N,2,3-trimethylpyridin-4-amine (CAS 193690-67-4), and 2,3,5-trimethylpyridin-4-amine (CAS 1186329-61-2) [1][2]. In the target compound, methyl groups occupy the 2- and 5-positions of the ring plus the exocyclic nitrogen, creating a symmetrical electron-donating push from both ortho-like (C2) and para-like (C5) positions relative to the ring nitrogen. In N,2,3-trimethylpyridin-4-amine, the C3 methyl introduces additional steric hindrance adjacent to the 4-amino group that can restrict the accessible conformational space of the N-methyl group through buttressing effects. In 2,3,5-trimethylpyridin-4-amine, all three methyl groups reside on ring carbons, yielding a primary amine at C4 with a distinct hydrogen-bonding profile (two N–H donors) and altered electron density distribution. The specific 2,5-dimethyl-N-methyl pattern of the target compound is predicted to produce an electrostatic potential surface that is more evenly balanced across the pyridine ring compared to the asymmetric 2,3- or 3,5-substitution patterns, which may influence π-stacking interactions and recognition by aromatic binding pockets in proteins [3].

Regioisomerism Electrostatic potential Steric effects Structure-activity relationship

N,2,5-Trimethylpyridin-4-amine: Application Scenarios


Kinase Hinge-Binder Library Design

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should select N,2,5-trimethylpyridin-4-amine when the target chemotype requires both (i) a single, directed N–H hydrogen bond donor for hinge-region backbone carbonyl engagement and (ii) an intermediate LogP of ~1.16 that balances cellular permeability against aqueous solubility . Neither 2,5-dimethylpyridin-4-amine (LogP 0.57, too polar; pKa ~10, constitutively charged) nor N,N,2-trimethylpyridin-4-amine (HBD = 0, no hinge-binding capacity) can simultaneously satisfy both requirements . This scenario is particularly relevant for Type I and Type I½ kinase inhibitors where the hinge-binding 4-aminopyridine scaffold must maintain an N–H donor while tolerating hydrophobic ribose-pocket or gatekeeper residue interactions.

CNS-Penetrant Lead Optimization

For CNS drug discovery programs targeting receptors or enzymes within the brain parenchyma, N,2,5-trimethylpyridin-4-amine offers a PSA of 28.15 Ų—firmly within the near-optimal CNS MPO range (<40 Ų) . This represents a 28% PSA reduction compared to the primary amine analog (PSA 38.91 Ų) , while preserving the single HBD necessary for target engagement. The near-physiological pKa of ~6.2 further reduces the fraction of permanently charged species that would otherwise limit passive diffusion across the blood-brain barrier, a limitation inherent to the highly basic 2,5-dimethylpyridin-4-amine comparator (pKa ~10) . This compound is best procured at the hit-to-lead transition when CNS exposure is identified as a key project risk.

SAR Exploration of N-Alkyl Substitution

When a project has identified 2,5-dimethylpyridin-4-amine as a core scaffold but seeks to tune physicochemical properties without adding molecular weight or complexity, N,2,5-trimethylpyridin-4-amine serves as the minimal N-alkylated comparator. The introduction of a single N-methyl group increases LogP by ~0.6 units, reduces PSA by ~11 Ų, and lowers the pKa by nearly 4 units . These three orthogonal changes enable systematic deconvolution of lipophilicity-driven vs. basicity-driven vs. hydrogen-bonding-driven contributions to target binding, cellular activity, and off-target profiles. The compound's single rotatable bond (N–CH3) further allows investigation of conformational effects on binding entropy without the confounding influence of additional ring substituents.

Custom Synthesis of N-Alkyl-4-aminopyridines

N,2,5-Trimethylpyridin-4-amine is currently listed as discontinued by at least one major research chemical supplier (CymitQuimica/Biosynth, with previous catalog availability at 10 mg to 1 g scale, purity ≥95%) . Researchers requiring this specific regioisomer for SAR studies must now pursue custom synthesis or alternative sourcing channels. When commissioning custom synthesis, the specification should explicitly require the N,2,5-regioisomer (CAS 193690-61-8), distinguish it from the closely related N,N,2- (CAS 37941-24-5), N,2,3- (CAS 193690-67-4), and 2,3,5- (CAS 1186329-61-2) isomers, and mandate analytical characterization including 1H NMR (for N–H proton confirmation), HPLC purity ≥95%, and HRMS consistent with C8H12N2 [M+H]+ at m/z 137.1073. The synthetic route may be adapted from literature procedures involving reductive amination of 2,5-dimethyl-4-nitropyridine or direct N-alkylation of 2,5-dimethylpyridin-4-amine .

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